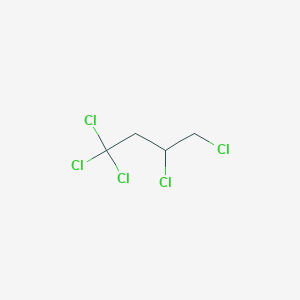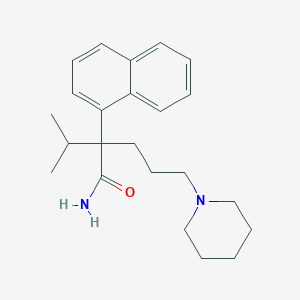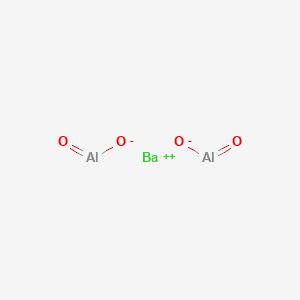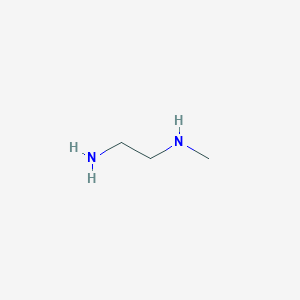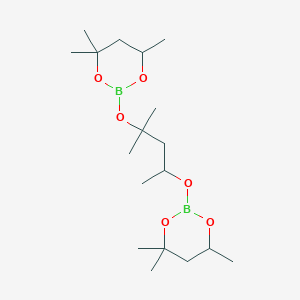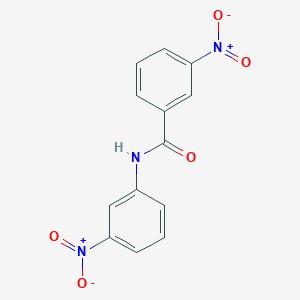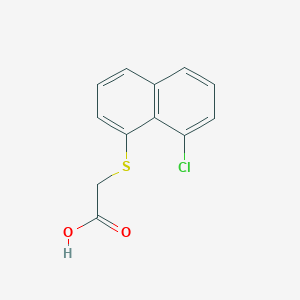![molecular formula C8H12I2 B085546 1,4-Diiodobicyclo[2.2.2]octane CAS No. 10364-05-3](/img/structure/B85546.png)
1,4-Diiodobicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodobicyclo[2.2.2]octane, also known as DIBOC, is a bicyclic organic compound that is commonly used in organic synthesis as a protecting group for alcohols and amines. It was first introduced in 1984 by Corey and Schmidt, and since then, it has become a widely used reagent in organic chemistry.
Mécanisme D'action
The mechanism of action of 1,4-Diiodobicyclo[2.2.2]octane involves the formation of a stable covalent bond between the protecting group and the functional group of interest. This bond can be cleaved under specific conditions to regenerate the original functional group.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,4-Diiodobicyclo[2.2.2]octane. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Diiodobicyclo[2.2.2]octane in lab experiments is its ability to selectively protect specific functional groups. It is also relatively easy to use and can be readily synthesized in the lab. However, one limitation is that the cleavage of the protecting group can sometimes be difficult, requiring harsh reaction conditions.
Orientations Futures
There are several future directions for the research and development of 1,4-Diiodobicyclo[2.2.2]octane. One area of interest is the development of new protecting groups with improved cleavage conditions. Another area of research is the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of novel organic molecules with potential applications in medicine and materials science. Additionally, the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of complex natural products is an area of ongoing research.
In conclusion, 1,4-Diiodobicyclo[2.2.2]octane, or 1,4-Diiodobicyclo[2.2.2]octane, is a valuable reagent in organic synthesis with several advantages and limitations. Its ability to selectively protect specific functional groups makes it a valuable tool in the synthesis of complex organic molecules. Ongoing research in this area has the potential to lead to the development of new protecting groups and the synthesis of novel organic molecules with potential applications in medicine and materials science.
Méthodes De Synthèse
The synthesis of 1,4-Diiodobicyclo[2.2.2]octane involves the reaction of 1,5-cyclooctadiene with iodine monochloride in the presence of aluminum chloride. The resulting product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
1,4-Diiodobicyclo[2.2.2]octane has been extensively used in organic synthesis as a protecting group for alcohols and amines. It allows for the selective protection of specific functional groups while leaving others unaffected. This property makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
10364-05-3 |
|---|---|
Nom du produit |
1,4-Diiodobicyclo[2.2.2]octane |
Formule moléculaire |
C8H12I2 |
Poids moléculaire |
361.99 g/mol |
Nom IUPAC |
1,4-diiodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12I2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
Clé InChI |
FWXREWNUAWFVFX-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)I)I |
SMILES canonique |
C1CC2(CCC1(CC2)I)I |
Autres numéros CAS |
10364-05-3 |
Synonymes |
1,4-Diiodobicyclo[2.2.2]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



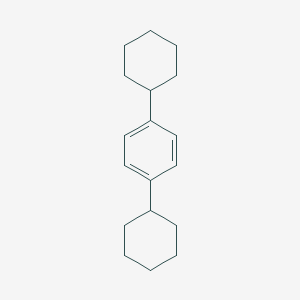
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

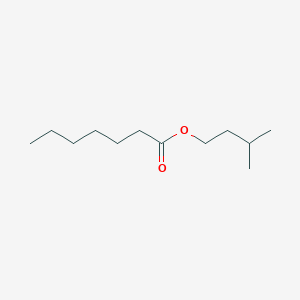
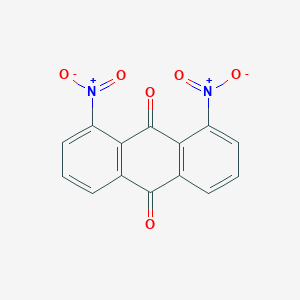
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
